molecular formula C19H22FNO3 B2821738 3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide CAS No. 1795190-45-2

3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide

Cat. No.: B2821738
CAS No.: 1795190-45-2
M. Wt: 331.387
InChI Key: KGPHFPVSONLFGE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide ( 1795190-45-2) is a synthetic organic compound with a molecular formula of C19H22FNO3 and a molecular weight of 331.4 g/mol . Its structure features a 4-methoxybenzamide group substituted with a fluorine atom at the 3-position, linked to a 2-hydroxy-2-methyl-4-phenylbutyl chain. This benzamide-based scaffold is of significant interest in medicinal chemistry research. Compounds within the benzamide class are frequently explored for their potential to modulate protein-protein interactions and are investigated as key components in modern drug discovery platforms, such as the development of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues . Research into analogous fluorinated benzamide derivatives suggests that the introduction of fluorine can be a critical strategy for optimizing a compound's properties, including its binding affinity, conformational stability, and metabolic profile . The specific hydroxy and phenyl groups present in the structure may offer versatile vectors for further chemical modification, making this compound a valuable building block or a candidate for screening in various biochemical assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-19(23,11-10-14-6-4-3-5-7-14)13-21-18(22)15-8-9-17(24-2)16(20)12-15/h3-9,12,23H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPHFPVSONLFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Fluorinated Benzamides
Compound Name (CAS/ID) Substituents on Benzamide Core N-Substituent Key Features
Target compound 3-Fluoro, 4-methoxy 2-Hydroxy-2-methyl-4-phenylbutyl Hydroxy group for H-bonding; branched alkyl chain with phenyl
3-Fluoro-N-(p-tolyl)benzamide 3-Fluoro p-Tolyl (4-methylphenyl) Dihedral angle of 65.69° between aromatic rings; N–H···O H-bonding in crystals
3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide (CAS 1797559-31-9) 3-Fluoro, 4-methoxy 2-(2-Fluorophenyl)-2-methoxypropyl Methoxy and fluoro groups enhance lipophilicity; potential steric hindrance
3-Fluoro-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide (CAS 2034304-61-3) 3-Fluoro, 4-methoxy 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl Thiophene introduces π-stacking potential; hydroxyethoxy improves solubility
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (CAS 314022-37-2) 3-Fluoro 4-Iodo-2-methylphenyl Heavy atom (iodine) impacts crystallinity and X-ray diffraction properties
Key Observations :
  • N-Substituent Diversity : The target compound’s hydroxyalkyl-phenyl chain contrasts with simpler aryl (e.g., p-tolyl ) or heterocyclic (e.g., thiophene ) groups. This complexity may influence pharmacokinetic properties, such as metabolic stability.
  • Electronic Effects : Methoxy groups (electron-donating) and fluoro (electron-withdrawing) create polarized regions, affecting reactivity and intermolecular interactions (e.g., H-bonding in ).
  • Crystallinity : Bulky substituents (e.g., iodine in ) reduce molecular symmetry, complicating crystallization compared to the target compound’s hydroxy-phenylbutyl group.

Spectroscopic and Physicochemical Properties

NMR Spectral Challenges :
  • Overlapping aromatic proton signals are common in fluorobenzamides due to scalar couplings (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide ). The target compound’s branched N-substituent may exacerbate spectral complexity.
Fluorescence Properties :
  • While direct data on the target compound are absent, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence intensity, peaking at neutral pH . The 4-methoxy group in the target compound may similarly enhance fluorescence.
Melting Points and Solubility :
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 ) has a melting point of 175–178°C, suggesting that fluorinated benzamides with bulky substituents exhibit higher thermal stability. The target compound’s hydroxy group may lower its melting point due to H-bonding disruption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide, and how do coupling reagents influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling agents for forming amide bonds between carboxylic acids and amines. Reaction conditions (e.g., -50°C for side-reaction suppression) and stoichiometric ratios of reagents (1:1.2 molar ratio of acid to amine) significantly impact yield and purity. Post-synthesis purification via column chromatography is recommended .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl group presence (~3400 cm⁻¹).
  • ¹H-NMR : Verify substituent positions (e.g., fluorine and methoxy groups via splitting patterns).
  • Elemental analysis : Validate empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What solvent systems are optimal for fluorescence studies of this compound, and how does pH affect emission intensity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance fluorescence due to reduced quenching. Fluorescence intensity peaks at pH 5 (λex 340 nm, λem 380 nm) but diminishes in alkaline or strongly acidic conditions due to protonation/deprotonation of functional groups. Validate stability by monitoring intensity over time (≤2% RSD over 24 hours at 25°C) .

Advanced Research Questions

Q. How can computational chemistry predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding (amide/hydroxyl groups) and hydrophobic interactions (phenyl rings).
  • Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K). Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

  • Methodological Answer :

  • Statistical analysis : Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) to define detection limits. Use ANOVA to compare intensity variances across solvents or temperatures.
  • Control experiments : Repeat measurements in triplicate with internal standards (e.g., quinine sulfate) to normalize instrument variability. Address outliers via Grubbs’ test .

Q. What are the mechanistic pathways for its potential enzyme inhibition, and how can they be validated?

  • Methodological Answer :

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or spectrophotometric methods (e.g., NADH depletion for dehydrogenases).
  • Mutagenesis studies : Modify active-site residues (e.g., serine to alanine in hydrolases) to confirm binding specificity. Cross-reference with structural analogs (e.g., fluorinated benzamides with known inhibitory profiles) .

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